molecular formula C18H22N2O5S2 B11167850 4-Methoxy-N-[4-(piperidine-1-sulfonyl)-phenyl]-benzenesulfonamide

4-Methoxy-N-[4-(piperidine-1-sulfonyl)-phenyl]-benzenesulfonamide

Cat. No.: B11167850
M. Wt: 410.5 g/mol
InChI Key: MDXHRSORKZVFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a piperidine sulfonyl group attached to a methoxy-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the piperidine sulfonyl intermediate. This intermediate is then reacted with a methoxy-substituted benzene derivative under controlled conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, piperidine, and methoxybenzene derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the sulfonyl group can produce sulfides .

Scientific Research Applications

4-METHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H22N2O5S2

Molecular Weight

410.5 g/mol

IUPAC Name

4-methoxy-N-(4-piperidin-1-ylsulfonylphenyl)benzenesulfonamide

InChI

InChI=1S/C18H22N2O5S2/c1-25-16-7-11-17(12-8-16)26(21,22)19-15-5-9-18(10-6-15)27(23,24)20-13-3-2-4-14-20/h5-12,19H,2-4,13-14H2,1H3

InChI Key

MDXHRSORKZVFMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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